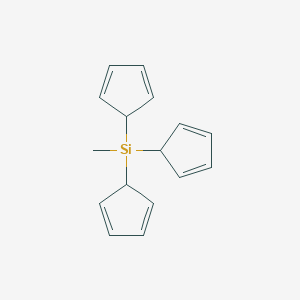

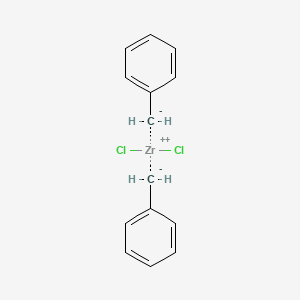

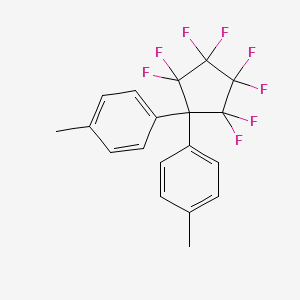

![molecular formula C9H10OS B6289393 4,5,6,7-Tetrahydro-benzo[b]thiophene-4-carbaldehyde CAS No. 135399-29-0](/img/structure/B6289393.png)

4,5,6,7-Tetrahydro-benzo[b]thiophene-4-carbaldehyde

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4,5,6,7-Tetrahydrobenzo[b]thiophene is an active pharmaceutical intermediate . It is used in the synthesis of a variety of compounds, including potentially tridentate Schiff bases (HSAT), which form a series of copper (II) complexes . It’s also used in the synthesis of hydrazone derivatives .

Synthesis Analysis

The key starting compound for the synthesis of 4,5,6,7-Tetrahydrobenzo[b]thiophene derivatives is 2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene . This compound is used to synthesize new thiazole, pyrimidine, pyran, pyridine, and thiazine derivatives . The condensation of an amino carboxyalkyl derivative of 4,5,6,7-tetrahydrobenzo[b]thiophene with salicylaldehyde yields a potentially tridentate Schiff base (HSAT), which forms a series of copper (II) complexes .Molecular Structure Analysis

The molecular structure of 4,5,6,7-Tetrahydrobenzo[b]thiophene is characterized by a benzothiophene core, which is a bicyclic compound consisting of a benzene ring fused to a thiophene ring . The tetrahydro prefix indicates that the thiophene ring is fully saturated, meaning it contains no double bonds .Chemical Reactions Analysis

4,5,6,7-Tetrahydrobenzo[b]thiophene undergoes various chemical reactions. For instance, the reaction of ethyl 2-diazo-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate 1 with 3-iminobutyronitrile 2 gives the hydrazone derivative . It’s also involved in the synthesis of a series of copper (II) complexes .作用機序

Target of Action

The primary target of 4,5,6,7-Tetrahydrobenzo[b]thiophene-4-carbaldehyde is the NRF2 transcription factor . This transcription factor plays a crucial role in cellular defense against oxidative stress by regulating the expression of antioxidant proteins .

Mode of Action

4,5,6,7-Tetrahydrobenzo[b]thiophene-4-carbaldehyde activates NRF2 via a non-electrophilic mechanism . This activation leads to the upregulation of antioxidant proteins, which can protect cells from oxidative damage .

Biochemical Pathways

The activation of NRF2 by 4,5,6,7-Tetrahydrobenzo[b]thiophene-4-carbaldehyde affects the NQO1 and HO-1 pathways . These pathways are involved in the detoxification of reactive oxygen species and the response to oxidative stress .

Result of Action

The activation of NRF2 by 4,5,6,7-Tetrahydrobenzo[b]thiophene-4-carbaldehyde leads to an increase in the expression of antioxidant proteins. This results in a reduction of oxidative stress in cells . Additionally, it has been found to inhibit inflammation in macrophages .

Action Environment

The action of 4,5,6,7-Tetrahydrobenzo[b]thiophene-4-carbaldehyde can be influenced by environmental factors. For instance, it is noted to be air sensitive . Therefore, the compound’s action, efficacy, and stability might be affected by exposure to air .

実験室実験の利点と制限

The advantages of using 4,5,6,7-Tetrahydro-benzo[b]thiophene-4-carbaldehyde in lab experiments include its low cost, its availability, and its ease of use. It is a colorless liquid, making it easy to identify and measure. It is also relatively stable, making it suitable for long-term storage. The main limitation of using this compound in lab experiments is its low reactivity, as it is not a very reactive compound.

将来の方向性

For research on 4,5,6,7-Tetrahydro-benzo[b]thiophene-4-carbaldehyde include exploring its potential applications in the synthesis of new pharmaceuticals, such as anti-inflammatory drugs, and investigating its potential uses as a reactant in other organic synthesis reactions. Additionally, further research could be done to explore the use of this compound as a reactant in the synthesis of new catalysts for the oxidation of alcohols. Other potential future directions include exploring its potential applications in the detection of other compounds, such as thiophene derivatives, and investigating its potential uses in other analytical techniques.

合成法

4,5,6,7-Tetrahydro-benzo[b]thiophene-4-carbaldehyde is synthesized by the reaction of 4-bromobenzothiophene with an aldehyde in the presence of a base, such as sodium hydroxide. The reaction produces a mixture of this compound and 4,5,6,7-tetrahydro-benzo[b]thiophene-4-carboxylic acid. The mixture is then purified by column chromatography.

科学的研究の応用

4,5,6,7-Tetrahydro-benzo[b]thiophene-4-carbaldehyde is used as a reactant in the synthesis of various pharmaceuticals, such as the antiarrhythmic drug amiodarone and the anti-cancer drug doxorubicin. It is also used as an analytical reagent in the detection of certain compounds, such as thiophene derivatives. In addition, this compound has been used as a reactant in the synthesis of new catalysts for the oxidation of alcohols.

生化学分析

Biochemical Properties

The compound interacts with various enzymes and proteins in biochemical reactions. It is known to form a potentially tridentate Schiff base (HSAT) when it undergoes condensation with an amino carboxyalkyl derivative . This reaction leads to the formation of a series of copper (II) complexes .

Cellular Effects

The compound has been found to have significant effects on various types of cells and cellular processes. It is known to activate NRF2, a key regulator of cellular antioxidant response . This activation can lead to the reversal of elevated levels of pro-inflammatory cytokines and inflammatory mediators .

Molecular Mechanism

At the molecular level, 4,5,6,7-Tetrahydrobenzo[b]thiophene-4-carbaldehyde exerts its effects through various mechanisms. It is known to disrupt the interaction between Kelch-like ECH-associated protein 1 (KEAP1) and NRF2, thereby activating NRF2 . This activation can lead to the inhibition of inflammation in macrophages .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of the compound have been observed to change over time. The compound is known to be moderately stable in liver microsomes , indicating its potential for long-term effects on cellular function.

Metabolic Pathways

Given its role in activating NRF2 , it may be involved in the NRF2-mediated oxidative stress response pathway.

特性

IUPAC Name |

4,5,6,7-tetrahydro-1-benzothiophene-4-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10OS/c10-6-7-2-1-3-9-8(7)4-5-11-9/h4-7H,1-3H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPKPTXYLURMGTO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C2=C(C1)SC=C2)C=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(1R)-6,6-Dimethylbicyclo[3.1.1]hept-2-enylethyl)aniline](/img/structure/B6289363.png)

![8-[(4-Methoxyphenyl)methyl]-8-azabicyclo[3.2.1]octan-3-one](/img/structure/B6289418.png)